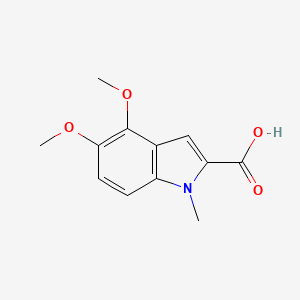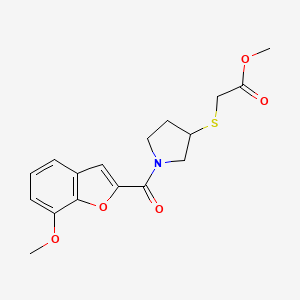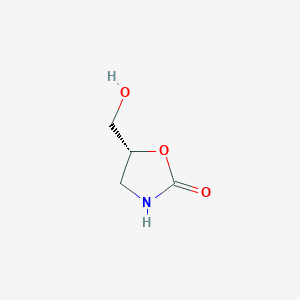
(E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TTA-A2, is a chemical compound that has shown potential in various scientific research applications.
Wirkmechanismus
(E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a selective agonist of the retinoic acid receptor-related orphan receptor alpha (RORα). RORα is a transcription factor that plays a role in regulating the expression of genes involved in various physiological processes, including metabolism, inflammation, and circadian rhythm. (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to activate RORα and modulate the expression of its target genes.
Biochemical and Physiological Effects:
(E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to regulate the circadian rhythm and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its selectivity for RORα, which allows for specific modulation of RORα-mediated pathways. However, (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the potential side effects of (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide.
Zukünftige Richtungen
For (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide research include investigating its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and its effects on various physiological processes. Finally, the development of more water-soluble derivatives of (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide could improve its potential as a therapeutic agent.
Synthesemethoden
(E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized by reacting 3-(3,4,5-trimethoxyphenyl)acrylic acid with 2-aminoethylthiophene in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its role in modulating the circadian rhythm and as a potential treatment for obesity.
Eigenschaften
IUPAC Name |
(E)-N-(2-thiophen-3-ylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-15-10-14(11-16(22-2)18(15)23-3)4-5-17(20)19-8-6-13-7-9-24-12-13/h4-5,7,9-12H,6,8H2,1-3H3,(H,19,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQNEORRQXYHDR-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2460316.png)


![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2460321.png)

![5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2460323.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2460328.png)


![Ethyl 4-[(5-{4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-5-yl}-1,3,4-thiadiazol-2-yl)amino]benzoate](/img/structure/B2460334.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2460335.png)

![1'-(2-ethylbenzo[d]thiazole-6-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2460337.png)